5-Fluoro-7-aza-2-oxindole-6-carboxylic acid
Description
5-Fluoro-7-aza-2-oxindole-6-carboxylic acid is a fluorinated oxindole derivative characterized by a bicyclic framework with a nitrogen atom at position 7 (aza substitution) and a carboxylic acid group at position 5. The fluorine atom at position 5 enhances its electronic properties and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or central nervous system (CNS) drug development. Its structural uniqueness lies in the fusion of fluorination and aza substitution within the oxindole scaffold, which modulates binding affinity and selectivity toward biological targets .
Properties
IUPAC Name |
5-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGEQAXEPLWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
5-Fluoro-7-aza-2-oxindole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific receptors and pathways.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity, while the carboxylic acid group interacts with biological targets, leading to its biological activities.
Comparison with Similar Compounds
Cephalosporin Derivatives
Several cephalosporin antibiotics in the evidence share bicyclic frameworks but differ in functional groups and biological targets:
- (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-... (): This cephalosporin features a 1,3-dithietane side chain and a methoxy group, enhancing β-lactamase resistance. Unlike the oxindole derivative, its primary role is antibacterial activity via cell wall synthesis inhibition .
- (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (a): A simpler cephalosporin core lacking fluorination or fused heterocycles. Its amino group at position 7 is critical for broad-spectrum activity but reduces metabolic stability compared to the fluorinated oxindole .
Key Differences :
Quinoline Derivatives
- 6-Fluoro-7-methylquinoline-2-carboxylic acid (): Shares a fluorine atom and carboxylic acid group but incorporates a quinoline scaffold. The methyl group at position 7 and fluorine at 6 improve lipophilicity and antibacterial activity, particularly against Gram-negative bacteria. Unlike the oxindole derivative, quinolines primarily target DNA gyrase .
Comparison :
| Property | 5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid | 6-Fluoro-7-methylquinoline-2-carboxylic Acid |
|---|---|---|
| Aromatic System | Oxindole (fused benzene-pyrrolidone) | Quinoline (fused benzene-pyridine) |
| Fluorine Position | Position 5 | Position 6 |
| Biological Target | Enzymes/receptors (e.g., kinases) | DNA gyrase/topoisomerase |
Spiro and Thiophenone Derivatives
- Unlike the oxindole, it lacks fluorine in the core scaffold .
- 3-Hydroxy-4-methylthiophen-2(5H)-one (e): A thiophenone with a hydroxyl and methyl group, primarily used as a synthetic intermediate. Its lack of fluorination and bicyclic structure limits its pharmacological relevance compared to the oxindole derivative .
Research Findings and Implications
- Fluorine Impact: Fluorination at position 5 in the oxindole improves metabolic stability and binding affinity, a feature absent in non-fluorinated analogs like a .
- Aza Substitution : The 7-aza group introduces hydrogen-bonding capabilities, distinguishing it from cephalosporins (e.g., ) that rely on β-lactam reactivity .
- Carboxylic Acid Functionality : While both oxindole and cephalosporin derivatives utilize carboxylic acids, the former likely targets kinases (e.g., ATP-binding pockets), whereas the latter facilitates bacterial transpeptidase inhibition .
Biological Activity
5-Fluoro-7-aza-2-oxindole-6-carboxylic acid is a compound belonging to the oxindole family, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
5-Fluoro-7-aza-2-oxindole-6-carboxylic acid features a fluorine atom and an azole ring, which contribute to its unique chemical properties. The structure can be represented as follows:
This compound is characterized by its ability to interact with various biological targets, influencing multiple pathways.
The biological activity of 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling, leading to significant biological effects including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid across different studies:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | 10 - 20 | |
| Anticancer | MCF7 (breast cancer) | 0.46 | |
| Anticancer | HCT116 (colon cancer) | 0.39 | |
| Enzyme Inhibition | α-glucosidase | 35.83 |
Case Studies
- Anticancer Study : In a study examining the effects on MCF7 and HCT116 cell lines, 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism involved inducing cell cycle arrest and promoting apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : A series of tests against bacterial strains revealed that this compound exhibited moderate to strong antimicrobial properties, particularly against Gram-positive bacteria. The results suggest that it may serve as a lead compound for developing new antibiotics.
- Enzyme Inhibition : The compound was evaluated for its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. It showed promising results with an IC50 value significantly lower than traditional inhibitors, indicating potential for managing blood glucose levels in diabetic patients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
